molecular formula C8H11BrClN B596589 4-Bromo-2,3-dimethylaniline hydrochloride CAS No. 1215205-95-0

4-Bromo-2,3-dimethylaniline hydrochloride

Cat. No. B596589
M. Wt: 236.537
InChI Key: FUQWQEFSTOIANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,3-dimethylaniline is a chemical compound with the molecular formula C8H10BrN . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Bromo-2,3-dimethylaniline involves several steps. One approach starts with 4-bromo-2,6-dimethylaniline and acrylamide as starting materials . Another approach involves a nitration, a conversion from the nitro group to an amine, and a bromination .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-dimethylaniline consists of a bromine atom (Br) attached to a benzene ring that also has two methyl groups (CH3) and an amine group (NH2) attached . The average mass of the molecule is 200.076 Da .

Scientific Research Applications

Brominated Compounds in Environmental Studies

Environmental Impact and Toxicology of Brominated Substances : Studies on brominated compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and polybrominated dibenzo-p-dioxins (PBDDs) have highlighted their widespread presence in the environment due to agricultural and industrial activities. These substances are known for their persistence and potential toxic effects on non-target organisms, including aquatic species and humans. Research has focused on their environmental fate, bioaccumulation, and the mechanisms underlying their toxicological impacts (Zuanazzi et al., 2020); (Mennear & Lee, 1994).

Brominated Compounds in Organic Chemistry

Regioselectivity in Bromination Reactions : The study of regioselectivity in the bromination of unsymmetrical dimethylpyridines provides insights into the chemical behavior of brominated organic compounds. This research is crucial for understanding how bromine interacts in various chemical contexts, which can be applied to the synthesis and modification of brominated organic molecules for further application in material science, pharmaceuticals, and chemical synthesis (Thapa et al., 2014).

Application in Material Science

Brominated Flame Retardants : The review of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food products has shown the significant role of brominated compounds in enhancing fire resistance properties of materials. Research in this area focuses on understanding the occurrence, environmental fate, and potential health impacts of these substances (Zuiderveen et al., 2020).

Pharmacological Research

Pharmacology and Toxicology of Brominated Hallucinogens : Research into the pharmacology and toxicology of N-benzylphenethylamine (NBOMe) hallucinogens, which are structurally related to 2,5-dimethoxy-substituted phenethylamines, provides a framework for understanding the biological activity of brominated compounds in the nervous system. Such studies are vital for the development of new therapeutic agents and for understanding the toxicological profiles of new psychoactive substances (Halberstadt, 2017).

Safety And Hazards

4-Bromo-2,3-dimethylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this chemical .

properties

IUPAC Name

4-bromo-2,3-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQWQEFSTOIANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679857
Record name 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dimethylaniline hydrochloride

CAS RN

1215205-95-0
Record name 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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